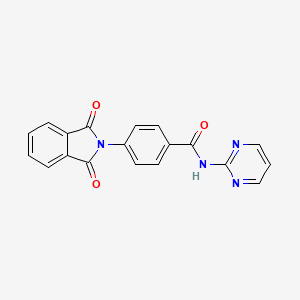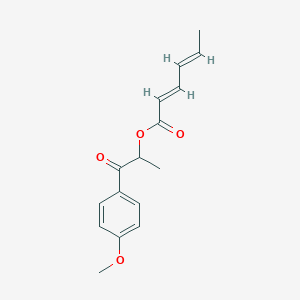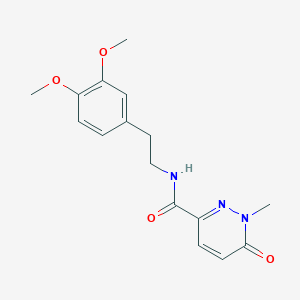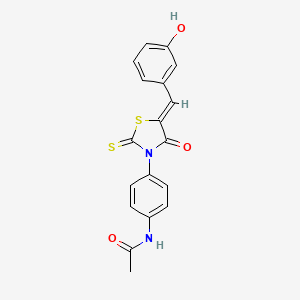
4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindolin-2-yl)-N-(pyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H12N4O3 and its molecular weight is 344.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
A new class of optically active polyamides (PAs) with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups has been synthesized through direct polycondensation. These PAs exhibit high solubility in polar organic solvents and have been characterized by various analytical techniques, showing potential for applications in materials science due to their unique solubility and thermal properties (Faghihi, Absalar, & Hajibeygi, 2010).
Biological Activities
Compounds synthesized from 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide have shown promising antibacterial activities, indicating their potential as antimicrobial agents. These compounds were tested for antibacterial and antifungal activities, providing a basis for further investigation into their use in combating microbial infections (Patel & Dhameliya, 2010).
Molecular Structures and Aggregation Properties
A study on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties revealed their luminescent behavior in both solution and solid state. These compounds form nano-aggregates in aqueous solutions, displaying multi-stimuli responsive properties, which could be of interest for the development of novel optical materials and sensors (Srivastava et al., 2017).
Corrosion Inhibition
The synthesis of derivatives incorporating the tetrazole moiety has been reported, demonstrating their potential as corrosion inhibitors for mild steel in acidic media. This application is significant for the chemical industry, where corrosion prevention is crucial (Aouine et al., 2011).
HIV Integrase Inhibition
A series of benzamide analogues have been synthesized and evaluated as HIV integrase strand transfer inhibitors. This research highlights the therapeutic potential of these compounds in the treatment of HIV, with several analogues showing significant inhibition of the HIV-1 integrase enzyme (Wadhwa et al., 2019).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c24-16(22-19-20-10-3-11-21-19)12-6-8-13(9-7-12)23-17(25)14-4-1-2-5-15(14)18(23)26/h1-11H,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENXTNPGOWYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)
![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)


![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)


![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

